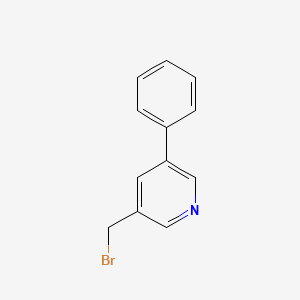

3-(Bromomethyl)-5-phenylpyridine

Description

Properties

Molecular Formula |

C12H10BrN |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

3-(bromomethyl)-5-phenylpyridine |

InChI |

InChI=1S/C12H10BrN/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7H2 |

InChI Key |

SCHXGMJVGOSVRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Reduction and Bromination

One of the most referenced and reliable methods for synthesizing 3-(Bromomethyl)-5-phenylpyridine involves a two-step process:

| Step | Reagents & Conditions | Reaction Type | Yield (%) | Temperature | Time | Solvent |

|---|---|---|---|---|---|---|

| 1 | Sodium borohydride (NaBH4), ethanol | Reduction of aldehyde or ketone intermediate | 99 | 20 °C | 0.5 h | Ethanol |

| 2 | Phosphorus tribromide (PBr3), dichloromethane (CH2Cl2) | Bromination of hydroxymethyl intermediate | 89 | 20 °C | 5 h | CH2Cl2 |

- Step 1: The precursor compound (typically a hydroxymethyl or aldehyde derivative of 5-phenylpyridine) is reduced using sodium borohydride in ethanol at room temperature for 30 minutes, yielding the corresponding hydroxymethyl intermediate with a 99% yield.

- Step 2: The hydroxymethyl intermediate is then treated with phosphorus tribromide in dichloromethane at 20 °C for 5 hours, converting the hydroxyl group to a bromomethyl group with an 89% yield.

This method is documented in the Journal of Organic Chemistry (2006) by Zeng et al., and is considered a robust approach for preparing 3-(Bromomethyl)-5-phenylpyridine with high purity and yield.

Bromomethylation of 5-Phenylpyridine

An alternative synthetic route involves direct bromomethylation of 5-phenylpyridine through electrophilic substitution:

- The reaction typically uses formaldehyde and hydrobromic acid or a brominating agent in the presence of a catalyst such as zinc bromide or phosphorus tribromide.

- The process proceeds via the formation of a bromomethyl intermediate, which attaches to the pyridine ring at the 3-position due to electronic and steric effects.

- This method can be conducted under mild conditions and is scalable for industrial applications.

Though specific yields and conditions for this exact compound are less frequently detailed in literature, analogous chloromethylation reactions of 5-phenylpyridine have been well-studied, indicating the feasibility of this approach.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Multi-step reduction and bromination | High yield, well-documented, reproducible | Requires handling of PBr3 (hazardous) | 88-99 | Suitable for lab and industrial scale |

| Direct bromomethylation | Simpler, fewer steps | Possible regioselectivity issues, lower control | Variable | Industrial potential with optimization |

| Catalytic C-H functionalization | High regioselectivity, modern green methods | Complex catalysts, less common for bromomethylation | Experimental | Emerging method |

Research Findings and Notes

- The two-step sodium borohydride reduction followed by phosphorus tribromide bromination remains the most reliable and widely cited method for synthesizing 3-(Bromomethyl)-5-phenylpyridine, with yields approaching 90% or higher.

- Safety considerations are critical when using phosphorus tribromide due to its corrosive and moisture-sensitive nature.

- Direct bromomethylation methods, while attractive for simplicity, require careful control of reaction conditions to ensure regioselectivity and avoid poly-substitution.

- Advances in catalytic C-H activation and green chemistry approaches may provide future alternatives with improved environmental profiles.

- Industrial synthesis may employ continuous flow reactors to enhance reaction control and scalability, although specific reports on this compound remain limited.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-5-phenylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 3-methyl-5-phenylpyridine.

Scientific Research Applications

3-(Bromomethyl)-5-phenylpyridine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-phenylpyridine involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The phenyl group in 3-(Bromomethyl)-5-phenylpyridine and its analogs () increases hydrophobicity, which may improve membrane permeability in drug candidates.

- Reactivity : Bromomethyl groups (present in ) are superior leaving groups compared to halogens like chlorine () or bromine (), favoring nucleophilic displacement reactions.

Pharmaceutical Relevance

- Drug Intermediate Utility: Pyridine derivatives like 2-Chloro-3-cyano-5-phenylpyridine are precursors to kinase inhibitors, while trifluoromethyl-substituted analogs () are common in agrochemicals and CNS drugs.

Q & A

Q. Advanced

- Mechanistic insights : Density Functional Theory (DFT) models predict transition states for Suzuki-Miyaura couplings, where the bromomethyl group acts as a leaving group .

- Regioselectivity analysis : Molecular electrostatic potential maps identify electron-deficient sites prone to nucleophilic attack .

- Solvent effects : Molecular dynamics simulations optimize solvent choice (e.g., DMF vs. THF) to stabilize intermediates and improve yields .

Case study : Studies on analogous bromopyridines show that steric hindrance from the phenyl group directs coupling to the 3-position .

What strategies address contradictory data in literature regarding the regioselectivity of bromomethylation reactions?

Advanced

Contradictions often arise from varying reaction conditions:

- Catalyst effects : ZnCl₂ favors para-substitution in pyridines, while AlCl₃ may lead to ortho-products due to stronger Lewis acidity .

- Temperature control : Higher temperatures (>100°C) promote thermodynamic control, favoring more stable products over kinetic intermediates .

- Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can alter reaction pathways by stabilizing ionic intermediates .

Resolution : Perform controlled experiments with in-situ monitoring (e.g., HPLC or FTIR) to track intermediate formation .

What are the typical applications of 3-(Bromomethyl)-5-phenylpyridine in pharmaceutical research?

Basic

This compound serves as a versatile intermediate:

- Drug candidates : The bromomethyl group enables covalent binding to biological targets (e.g., enzymes or receptors) in CNS drug development .

- Polymer synthesis : Functionalized pyridines are used to create thermally stable polymers for drug delivery systems .

- Ligand design : Chelating properties enhance metal-organic frameworks (MOFs) for catalytic applications .

Example : Analogous bromomethylpyridines are precursors to anxiolytics like Alprazolam .

How can researchers optimize the purification of 3-(Bromomethyl)-5-phenylpyridine to achieve high yields?

Q. Advanced

- Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane gradients separates brominated byproducts .

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences; monitor purity via melting point (mp 82–85°C for analogous compounds) .

- Distillation : Short-path distillation under reduced pressure minimizes thermal decomposition .

Data-driven approach : Compare TLC and HPLC profiles across purification steps to identify loss points .

What role does steric hindrance play in the reactivity of 3-(Bromomethyl)-5-phenylpyridine?

Q. Advanced

- Nucleophilic substitution : The bulky phenyl group at the 5-position shields the bromomethyl group, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents .

- Cross-coupling limitations : Suzuki-Miyaura couplings require palladium catalysts with large ligands (e.g., XPhos) to accommodate steric bulk .

Mitigation : Introduce directing groups (e.g., boronic esters) to enhance accessibility .

How do environmental and safety considerations impact the handling of 3-(Bromomethyl)-5-phenylpyridine?

Q. Basic

- Toxicity : Brominated compounds may release HBr vapors; use fume hoods and PPE .

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal .

- Storage : Store in amber vials at –20°C to prevent photolytic degradation .

Compliance : Follow OSHA guidelines for halogenated compound handling .

Table 1. Comparison of Synthetic Methods for Bromomethylated Pyridines

| Starting Material | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Phenylpyridine | ZnCl₂/HBr | Acetonitrile | ~60* | |

| 5-Methylnicotinic acid | PBr₃ | HBr/AcOH | 65.9 | |

| 3-Chloromethyl analog | AlCl₃/HBr | Toluene | ~55* |

*Estimated based on analogous chloromethylation data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.